- Product class 1: pyrazoles, Science of Synthesis (2002, 2002, , 15-225

Cas no 98027-52-2 (1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one)

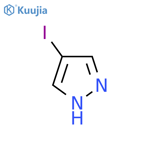

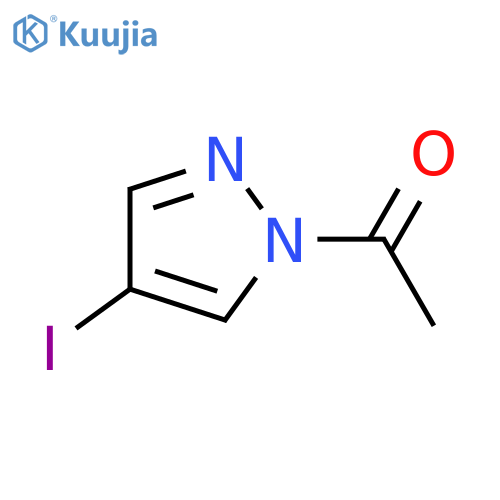

98027-52-2 structure

商品名:1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one

1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-Iodo-1H-pyrazol-1-yl)ethanone

- 1-(4-iodopyrazol-1-yl)ethanone

- 1-ACETYL-4-IODO-1H-PYRAZOLE

- 1-(4-iodo-1-pyrazolyl)ethanone

- 1-Acetyl-4-jod-1H-pyrazol

- 1-Aetyl-4-iodo-1H-pyrazole

- 1H-Pyrazole,1-acetyl-4-iodo

- 4-iodo-1-acetylpyrazole

- N-acetyl 4-iodo-1H-pyrazole

- ZLD0350

- 1H-Pyrazole,1-acetyl-4-iodo- (9CI)

- Pyrazole, 1-acetyl-4-iodo- (6CI)

- 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one

- 1-(4-iodo-pyrazol-1-yl)-ethanone

- zlchem 889

- VQBDZJOQOOMNRZ-UHFFFAOYSA-N

- 1H-Pyrazole, 1-acetyl-4-iodo-

- 1-(4-iodanylpyrazol-1-yl)ethanone

- VP20024

- FCH1392481

- 1-(4-Iodo-1H-pyrazol-1-yl);eth

- 1-(4-Iodo-1H-pyrazol-1-yl)ethanone (ACI)

- 1H-Pyrazole, 1-acetyl-4-iodo- (9CI)

- MFCD09744025

- 98027-52-2

- DTXSID90572049

- AS-30994

- SCHEMBL3907527

- SY097688

- CS-0067226

- SB73916

- AKOS022184269

- CS-0052875

-

- MDL: MFCD09744025

- インチ: 1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3

- InChIKey: VQBDZJOQOOMNRZ-UHFFFAOYSA-N

- ほほえんだ: O=C(C)N1C=C(I)C=N1

計算された属性

- せいみつぶんしりょう: 235.94500

- どういたいしつりょう: 235.94466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 34.9

じっけんとくせい

- 密度みつど: 2.074

- ふってん: 293.594 °C at 760 mmHg

- フラッシュポイント: 293.594 °C at 760 mmHg

- 屈折率: 1.687

- PSA: 34.89000

- LogP: 1.14780

1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one セキュリティ情報

1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137866-5g |

1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one |

98027-52-2 | 97% | 5g |

¥609.00 | 2024-04-23 | |

| Chemenu | CM303626-25g |

1-(4-Iodo-1H-pyrazol-1-yl)ethanone |

98027-52-2 | 95+% | 25g |

$338 | 2021-08-18 | |

| abcr | AB451066-10 g |

1-(4-Iodo-1H-pyrazol-1-yl)ethanone; . |

98027-52-2 | 10g |

€184.60 | 2022-03-02 | ||

| TRC | I737135-50mg |

1-(4-Iodo-1H-pyrazol-1-yl)ethanone |

98027-52-2 | 50mg |

$ 65.00 | 2022-06-04 | ||

| ChemScence | CS-0067226-5g |

1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one |

98027-52-2 | 5g |

$72.0 | 2022-04-26 | ||

| ChemScence | CS-0067226-10g |

1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one |

98027-52-2 | 10g |

$120.0 | 2022-04-26 | ||

| ChemScence | CS-0067226-100g |

1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one |

98027-52-2 | 100g |

$855.0 | 2022-04-26 | ||

| Chemenu | CM303626-5g |

1-(4-Iodo-1H-pyrazol-1-yl)ethanone |

98027-52-2 | 95%+ | 5g |

$59 | 2023-02-01 | |

| Chemenu | CM303626-5g |

1-(4-Iodo-1H-pyrazol-1-yl)ethanone |

98027-52-2 | 95+% | 5g |

$101 | 2021-08-18 | |

| abcr | AB451066-25 g |

1-(4-Iodo-1H-pyrazol-1-yl)ethanone; . |

98027-52-2 | 25g |

€337.20 | 2022-03-02 |

1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one 合成方法

合成方法 1

はんのうじょうけん

リファレンス

1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Raw materials

1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Preparation Products

1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

98027-52-2 (1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one) 関連製品

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 124-83-4((1R,3S)-Camphoric Acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98027-52-2)1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one

清らかである:99%/99%

はかる:25g/100g

価格 ($):176.0/582.0